2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-8-carboxylic acid
Description
Properties
IUPAC Name |
2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-12(15)14-7-6-9-4-3-5-10(13(16)17)11(9)8-14/h2-5H,1,6-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFROZCIDIJNOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2=C(C1)C(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-8-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol can yield the desired isoquinoline derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-8-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its isoquinoline core structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-8-carboxylic acid involves its interaction with specific molecular targets. The isoquinoline core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of the isoquinoline family.
1,2,3,4-Tetrahydroisoquinoline: A reduced form of isoquinoline with similar biological activities.
8-Hydroxyquinoline: A related compound with notable antimicrobial properties.
Uniqueness
2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-8-carboxylic acid is unique due to its specific functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to other isoquinoline derivatives.
Biological Activity
2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-8-carboxylic acid is a compound belonging to the isoquinoline family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a dihydroisoquinoline core with a prop-2-enoyl group and a carboxylic acid functional group, which contribute to its biological properties.
Antimicrobial Properties
Research indicates that isoquinoline derivatives exhibit significant antimicrobial activity. A study found that compounds similar to 2-prop-2-enoyl derivatives demonstrated effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics.
Anticancer Activity
Several studies have investigated the anticancer potential of isoquinoline derivatives. For instance, compounds with similar structures have shown inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the carboxylic acid group may enhance interaction with cancer-related molecular targets .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Interaction with specific enzymes involved in metabolic pathways.
- Receptor Modulation : Binding to receptors that regulate cellular signaling pathways.
These interactions can lead to altered cellular responses, contributing to its antimicrobial and anticancer effects .
Case Studies
- Anticancer Activity : A study demonstrated that isoquinoline derivatives could inhibit the growth of breast cancer cells in vitro. The derivative exhibited IC50 values comparable to established chemotherapeutic agents, highlighting its potential as a therapeutic candidate .
- Antimicrobial Efficacy : In vitro tests showed that derivatives similar to 2-prop-2-enoyl compounds inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of conventional antibiotics, indicating enhanced efficacy.
Data Tables
Q & A
Q. What are the recommended synthetic routes for 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-8-carboxylic acid, and how can reaction efficiency be optimized?
The synthesis of this compound likely involves functionalization of the isoquinoline core. A plausible route includes:
- Step 1 : Formation of the 3,4-dihydro-1H-isoquinoline scaffold via cyclization of substituted phenethylamine derivatives.
- Step 2 : Introduction of the carboxylic acid group at position 8 via regioselective electrophilic substitution or directed ortho-metalation.
- Step 3 : Enoylation at position 2 using acryloyl chloride or similar reagents under anhydrous conditions.
Optimization : Use of catalysts like PPA (polyphosphoric acid) for cyclization steps (as seen in analogous isoquinoline syntheses ), and computational reaction path searches to minimize side products . Monitor yields via HPLC and characterize intermediates with NMR (¹H/¹³C) and HRMS.
Q. How should researchers characterize the stereochemical and electronic properties of this compound?
- Stereochemistry : Employ X-ray crystallography to resolve spatial configurations, particularly for the dihydroisoquinoline ring and enoyl group.
- Electronic Properties : Use UV-Vis spectroscopy to assess conjugation effects from the enoyl moiety, and DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals .
- Acid Dissociation Constant (pKa) : Determine via potentiometric titration in aqueous-organic solvents to inform solubility and reactivity studies.
Q. What are the key biological activity assays suitable for preliminary evaluation of this compound?
- In vitro : Test enzyme inhibition (e.g., kinases, proteases) due to the isoquinoline core’s known interactions with ATP-binding pockets .
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC₅₀ calculations.
- ADMET Prediction : Use computational tools like SwissADME to estimate pharmacokinetic properties early in development .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data between theoretical predictions and experimental results?
- Case Example : Discrepancies in NMR chemical shifts may arise from solvent effects or dynamic equilibria (e.g., keto-enol tautomerism in the enoyl group).
- Resolution :
- Perform variable-temperature NMR to detect tautomeric shifts.
- Validate computational models (DFT) by including explicit solvent molecules in simulations .
- Cross-validate with IR spectroscopy to confirm functional group assignments .
Q. What experimental designs are recommended for studying the compound’s stability under varying pH and temperature conditions?
- Design : Use a factorial design (2³) to test:
- Factors : pH (2, 7, 12), temperature (25°C, 40°C, 60°C), and ionic strength (0.1 M, 0.5 M).
- Response Variables : Degradation rate (HPLC), colorimetric changes (UV-Vis), and precipitate formation .
- Analysis : Apply ANOVA to identify significant degradation pathways and derive Arrhenius equations for shelf-life prediction.
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Strategy :
- Perform molecular docking (AutoDock Vina) to map interactions between the compound and target proteins (e.g., PARP-1).
- Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on the enoyl moiety) with activity .
- Validate predictions via synthesis and bioassays of top-ranked virtual hits.
Q. What methodologies are critical for analyzing contradictory bioassay results across different cell lines?
- Approach :
Safety and Handling
Q. What exposure controls and PPE are required for handling this compound in laboratory settings?
- Engineering Controls : Use fume hoods for synthesis and purification steps to minimize inhalation risks .
- PPE : Nitrile gloves, lab coats, and EN 166-certified safety goggles. Respirators (NIOSH N95) are advised if airborne particulates are generated .
- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for persistent symptoms .
Data Management and Reproducibility
Q. How should researchers document synthetic protocols to ensure reproducibility?
- Details to Include :
- Exact stoichiometry, solvent purity, and reaction atmosphere (e.g., N₂).
- Time-resolved temperature profiles and stirring rates.
- Raw spectral data (NMR, IR) deposited in open-access repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
